molecular formula C11H14N2O5 B1386137 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid CAS No. 1051102-41-0

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid

Cat. No.: B1386137
CAS No.: 1051102-41-0
M. Wt: 254.24 g/mol
InChI Key: SWVHFPNUWMJOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This compound is characterized by the presence of a nitro group and a methoxypropylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the methoxypropylamino group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the aromatic ring. Industrial production methods may involve multi-step synthesis processes with purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the methoxypropylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and other biochemical processes .

Comparison with Similar Compounds

4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

4-(3-methoxypropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-18-6-2-5-12-9-4-3-8(11(14)15)7-10(9)13(16)17/h3-4,7,12H,2,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVHFPNUWMJOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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